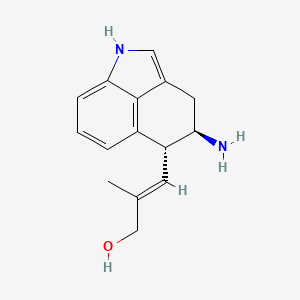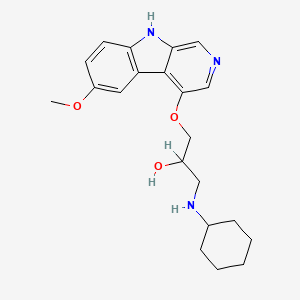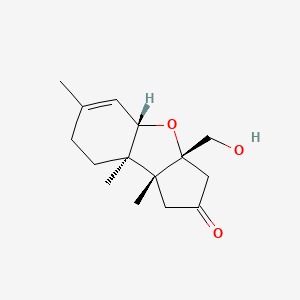
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an anti-inflammatory agent. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic system, and a phenyl ring substituted with methoxy and methylsulphonyloxy groups.
Vorbereitungsmethoden
The synthesis of 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:
Analyse Chemischer Reaktionen
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methylsulphonyloxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation . The compound’s methoxy and methylsulphonyloxy groups play a crucial role in its binding to the active site of the COX-2 enzyme, enhancing its selectivity and potency.
Vergleich Mit ähnlichen Verbindungen
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-a)pyrimidine can be compared with other similar compounds, such as:
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound also exhibits selective COX-2 inhibition but has different substituents on the imidazo[1,2-a]pyridine core.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds have shown similar biological activities but differ in their structural framework.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its high selectivity and potency as a COX-2 inhibitor.
Eigenschaften
CAS-Nummer |
102361-62-6 |
|---|---|
Molekularformel |
C14H13N3O4S |
Molekulargewicht |
319.34 g/mol |
IUPAC-Name |
(4-imidazo[1,2-a]pyrimidin-2-yl-3-methoxyphenyl) methanesulfonate |
InChI |
InChI=1S/C14H13N3O4S/c1-20-13-8-10(21-22(2,18)19)4-5-11(13)12-9-17-7-3-6-15-14(17)16-12/h3-9H,1-2H3 |
InChI-Schlüssel |
RWZQTVFMAPBWPF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OS(=O)(=O)C)C2=CN3C=CC=NC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)

![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)






![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)
